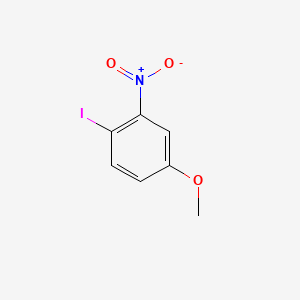

4-Iodo-3-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZODIRSJJQOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303496 | |

| Record name | 4-Iodo-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58755-70-7 | |

| Record name | 58755-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-3-nitroanisole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Iodo-3-nitroanisole. The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry. All quantitative data is presented in clear, tabular formats, and a detailed experimental protocol for its synthesis is provided.

Core Chemical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is soluble in organic solvents like ethanol and dimethylformamide but has low solubility in water.[1] This compound is noted to be light-sensitive and should be stored in a dark place, sealed in a dry environment at room temperature.[2]

| Property | Value | Source |

| Appearance | Yellow to orange to dark red to brown crystals or powder | [3] |

| Melting Point | 61-62 °C | [2] |

| Boiling Point | 173 °C at 0.9 Torr | [2] |

| Density | 1.893 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide), low solubility in water. | [1] |

| Sensitivity | Light Sensitive | [2] |

Structural Information

The structural identity of this compound is well-defined by various chemical identifiers and descriptors.

| Identifier | Value | Source |

| IUPAC Name | 1-iodo-4-methoxy-2-nitrobenzene | [3][4] |

| CAS Number | 58755-70-7 | [1] |

| Molecular Formula | C₇H₆INO₃ | [1][4] |

| Molecular Weight | 279.03 g/mol | [4] |

| SMILES | COC1=CC=C(I)C(=C1)--INVALID-LINK--=O | [3] |

| InChI | InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | [1] |

| InChIKey | JWZODIRSJJQOKY-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound

This compound is commonly synthesized from 2-nitro-4-methoxyaniline. The general procedure involves a diazotization reaction followed by a Sandmeyer-type reaction with an iodide salt.[2]

Experimental Protocol: Synthesis from 2-nitro-4-methoxyaniline

This protocol is based on a general procedure found in the literature.[2]

Materials:

-

2-nitro-4-methoxyaniline

-

Concentrated sulfuric acid (71%)

-

Sodium nitrite (NaNO₂) solution (2 mol/L)

-

Sodium iodide (NaI) solution (4 mol/L)

-

6N Hydrochloric acid (HCl)

-

Water

-

Hexane

-

Ice

Procedure:

-

Dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of 71% concentrated sulfuric acid.

-

Cool the mixture to -5°C in an ice-salt bath with vigorous stirring.

-

Rapidly add 10 mL of a 2 mol/L sodium nitrite solution to the reaction mixture at 0°C.

-

Maintain the reaction at 0°C for 10 minutes.

-

In a separate beaker, prepare 5 mL of a 4 mol/L sodium iodide solution and cool it to 0°C.

-

Pour the reaction mixture from step 4 into the sodium iodide solution at 0°C.

-

Continue the reaction for 30 minutes.

-

Collect the resulting solid residue by filtration.

-

Wash the solid sequentially with 6N hydrochloric acid and water.

-

Recrystallize the crude product from hexane to yield a yellow solid of this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (General Protocol):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A 300, 400, or 500 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

¹³C NMR Spectroscopy (General Protocol):

-

Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

-

Instrument: A 75, 100, or 125 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy (General Protocol):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal is recorded before the sample analysis.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector temperature: 250-280 °C

-

Carrier gas: Helium

-

Temperature program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-500 m/z.

-

Ion source temperature: 200-230 °C.

-

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[4] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[1] Its structure contains several reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The nitro group can be reduced to an amine, the iodide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the aromatic ring can undergo further electrophilic or nucleophilic substitution.

Logical Relationship of Functional Groups and Reactivity

Caption: Reactivity of this compound's functional groups.

References

Spectroscopic Data Interpretation of 4-Iodo-3-nitroanisole: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-iodo-3-nitroanisole, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring with three distinct functional groups: an iodo group, a nitro group, and a methoxy group. The relative positions of these substituents give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will systematically interpret the ¹H NMR, ¹³C NMR, IR, and MS data to elucidate the molecular structure.

Below is a diagram illustrating the molecular structure of this compound with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.1 | d | ~2.5 | 1H | H-2 |

| ~7.8 | d | ~8.5 | 1H | H-6 |

| ~7.2 | dd | ~8.5, ~2.5 | 1H | H-5 |

| 3.95 | s | - | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C-1 |

| ~149 | C-3 |

| ~135 | C-6 |

| ~128 | C-2 |

| ~112 | C-5 |

| ~92 | C-4 |

| 56.5 | -OCH₃ |

Note: The assignments are based on data from similar compounds and predictive models.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1020 | Strong | Aryl-O stretch (symmetric) |

| ~880-800 | Strong | C-H out-of-plane bending |

| ~650 | Medium-Weak | C-I stretch |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 279 | 100 | [M]⁺ (Molecular ion) |

| 264 | Moderate | [M - CH₃]⁺ |

| 249 | Moderate | [M - NO]⁺ |

| 233 | Moderate | [M - NO₂]⁺ |

| 127 | High | [I]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).

-

The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

The FID is Fourier transformed, phased, and baseline corrected to obtain the ¹H NMR spectrum.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans are acquired compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The acquired FID is processed similarly to the ¹H NMR data.

-

Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Data Acquisition (FTIR):

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

-

The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in a high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Data Interpretation and Structural Elucidation

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Caption: Workflow for spectroscopic data analysis and structure elucidation.

¹H NMR Interpretation: The predicted ¹H NMR spectrum shows three distinct signals in the aromatic region and one singlet in the aliphatic region. The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing effects of the nitro and iodo groups. The splitting pattern (doublet, doublet, and doublet of doublets) is characteristic of a 1,2,4-trisubstituted benzene ring. The singlet at 3.95 ppm with an integration of 3H is unequivocally assigned to the methoxy group protons.

¹³C NMR Interpretation: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon attached to the iodine (C-4) is expected at a relatively upfield position due to the heavy atom effect. The carbons attached to the oxygen (C-1) and the nitro group (C-3) will be significantly downfield.

IR Interpretation: The IR spectrum provides clear evidence for the key functional groups. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group. The strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ confirm the presence of the aryl ether linkage. The C-I stretch appears at a lower frequency, around 650 cm⁻¹.

MS Interpretation: The mass spectrum shows a molecular ion peak at m/z 279, which corresponds to the molecular weight of this compound (C₇H₆INO₃). The fragmentation pattern, including the loss of a methyl group (-15), a nitro group (-46), and the presence of an iodine cation at m/z 127, further supports the proposed structure.

Conclusion

The collective analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a consistent and unambiguous structural confirmation of this compound. This guide serves as a valuable resource for researchers by detailing the expected spectroscopic features and providing standardized protocols for data acquisition, thereby facilitating the reliable identification and characterization of this important chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Iodo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-3-nitroanisole. Due to the limited availability of experimental spectral data in public databases, this guide utilizes high-quality predicted NMR data to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The guide includes comprehensive data tables, a detailed experimental protocol for the acquisition of NMR spectra for solid aromatic compounds, and visualizations of the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants, offering a valuable resource for spectral assignment and structural verification.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | 8.12 | d | 2.2 | 1H | Ar-H |

| H-5 | 7.85 | d | 8.7 | 1H | Ar-H |

| H-6 | 6.85 | dd | 8.7, 2.2 | 1H | Ar-H |

| H-7 | 3.95 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| C-1 | 156.5 | C-OCH₃ |

| C-2 | 135.5 | Ar-CH |

| C-3 | 150.0 | C-NO₂ |

| C-4 | 90.1 | C-I |

| C-5 | 141.6 | Ar-CH |

| C-6 | 111.8 | Ar-CH |

| C-7 | 56.8 | -OCH₃ |

Disclaimer: The NMR data presented in this guide is predicted and should be used as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.

Visualization of Molecular Structure and Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocol for NMR Spectroscopy

This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of solid aromatic compounds like this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used depending on the compound's solubility.

-

Sample Concentration: Weigh approximately 5-10 mg of the solid this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans: 8-16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal in the ¹H NMR spectrum.

Experimental Workflow Visualization

The following diagram outlines the general workflow for an NMR experiment, from sample preparation to final data analysis.

Caption: General workflow for NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Iodo-3-nitroanisole

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Iodo-3-nitroanisole, a molecule of interest in synthetic chemistry and drug development. The document details the expected vibrational frequencies, a complete experimental protocol for obtaining the spectrum, and a logical workflow for its analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the nitro (NO₂), ether (Ar-O-CH₃), iodo (C-I) groups, and the substituted aromatic ring. The expected absorption bands are summarized in the table below. These frequencies are based on characteristic group vibrations for similar compounds.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100-3000 | Medium | C-H Stretching | Aromatic Ring (sp² C-H) |

| 2960-2850 | Medium | C-H Stretching | Methyl group of Anisole (-OCH₃) |

| 1600-1585 | Medium | C=C In-ring Stretching | Aromatic Ring |

| 1550-1475 | Strong | Asymmetric NO₂ Stretching[1][2][3] | Nitro Group (-NO₂) |

| 1500-1400 | Medium | C=C In-ring Stretching | Aromatic Ring |

| 1360-1290 | Strong | Symmetric NO₂ Stretching[1][2][3] | Nitro Group (-NO₂) |

| 1260-1200 | Strong | Asymmetric Ar-O-C Stretching | Aryl Ether (Anisole) |

| 1050-1000 | Strong | Symmetric C-O-Ar Stretching | Aryl Ether (Anisole) |

| 900-675 | Strong | C-H Out-of-plane Bending ("oop")[4] | Aromatic Ring |

| 890-835 | Medium | NO₂ Scissoring (Bending)[1] | Nitro Group (-NO₂) |

| 600-500 | Weak | C-I Stretching | Iodo Group (-I) |

Experimental Protocol: Thin Solid Film Method

Obtaining a high-quality IR spectrum of a solid compound like this compound can be achieved using several methods, including KBr pellets or Nujol mulls.[5] A straightforward and common technique is the thin solid film method, which is detailed below.[6]

Materials:

-

This compound sample (approx. 5-10 mg)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

FT-IR Spectrometer

-

Salt plates (e.g., KBr or NaCl), clean and dry

-

Pipette or dropper

-

Beaker or small vial

-

Acetone for cleaning

Procedure:

-

Sample Preparation:

-

Film Deposition:

-

Obtain a clean, dry salt plate from a desiccator.

-

Using a pipette, place one or two drops of the prepared solution onto the surface of the salt plate.[6]

-

Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[6] The film should be slightly translucent for optimal results.[7]

-

-

Data Acquisition:

-

Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.[6]

-

Acquire a background spectrum of the empty instrument if required.

-

Run the IR scan to obtain the spectrum of the sample.

-

-

Spectrum Optimization:

-

Cleaning:

Workflow for IR Spectrum Analysis

The logical process for analyzing the IR spectrum of a compound like this compound involves several key stages, from initial sample handling to final structural confirmation. This workflow is visualized in the diagram below.

Caption: Workflow for the IR analysis of this compound.

Interpretation of the IR Spectrum

The analysis of the this compound spectrum is a systematic process of assigning the observed absorption bands to specific molecular vibrations.

-

Aromatic C-H and C=C Vibrations: The presence of the benzene ring will be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and several medium-intensity C=C in-ring stretching bands between 1600 cm⁻¹ and 1400 cm⁻¹.[4] Strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern.

-

Nitro Group (NO₂) Vibrations: The most characteristic signals for this compound will be two strong absorption bands corresponding to the nitro group. The asymmetric stretch is expected between 1550-1475 cm⁻¹, and the symmetric stretch will appear between 1360-1290 cm⁻¹.[2][3] The presence of these two intense peaks is a strong indicator of a nitro compound.[1] A medium intensity scissoring vibration may also be observed around 850 cm⁻¹.[1]

-

Anisole Group (Ar-O-CH₃) Vibrations: The anisole moiety will produce strong C-O stretching bands. Because it is an aryl ether, two distinct bands are expected: an asymmetric Ar-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[8] Additionally, the methyl group's C-H stretching will contribute to the absorption in the 3000-2850 cm⁻¹ region.[9]

-

C-I Vibration: The carbon-iodine bond stretch is expected to be a weak band in the far-infrared region, typically between 600-500 cm⁻¹. This peak can be difficult to observe or assign definitively in a complex spectrum.

By correlating the observed peaks in the experimental spectrum with the expected frequency ranges detailed in Table 1, a confident structural confirmation of this compound can be achieved. The unique combination of these bands, particularly the strong nitro and ether absorptions, provides a distinct "fingerprint" for the molecule.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Iodo-3-nitroanisole

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pathways of 4-iodo-3-nitroanisole. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles of its fragmentation behavior under electron ionization (EI), details experimental protocols for its analysis, and presents the expected quantitative data in a clear, structured format.

Introduction

This compound is a substituted aromatic compound with significant potential in synthetic chemistry and pharmaceutical development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide elucidates the expected fragmentation patterns based on the established principles of mass spectrometry and data from analogous compounds.

Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

Upon electron ionization, this compound (molecular weight: 278.9 g/mol ) is expected to produce a characteristic mass spectrum. The aromatic ring provides considerable stability, suggesting the presence of a discernible molecular ion peak ([M]⁺). The primary fragmentation pathways are dictated by the nature and position of its substituents: the iodo, nitro, and methoxy groups.

The fragmentation cascade is likely initiated by the loss of weaker bonds and stable neutral fragments. Key predicted fragmentation pathways include the loss of the nitro group (-NO₂), the methoxy group (-OCH₃) or a methyl radical (-CH₃), and the iodine atom (-I). Subsequent fragmentations can involve the elimination of carbon monoxide (CO) from the resulting ions.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss. The relative abundance is an educated estimation based on the stability of the resulting ions and common fragmentation patterns of similar compounds.

| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 279 | [C₇H₆INO₃]⁺ (Molecular Ion) | - | Moderate |

| 264 | [C₆H₃INO₃]⁺ | CH₃ | Moderate |

| 249 | [C₇H₆IO₂]⁺ | NO | Low |

| 233 | [C₇H₆INO₂]⁺ | O | Low |

| 203 | [C₆H₃I]⁺ | NO₂, CO | Moderate to High |

| 152 | [C₇H₆NO₃]⁺ | I | Low |

| 127 | [I]⁺ | C₇H₆NO₃ | Low |

| 76 | [C₆H₄]⁺ | I, NO₂, CH₃ | High (Base Peak) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC-MS Parameters

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50-350

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain working solutions of appropriate concentrations (e.g., 1-10 µg/mL).

-

Inject 1 µL of the working solution into the GC-MS system.

Visualizing Fragmentation and Workflows

To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.

Conclusion

The predicted fragmentation pattern of this compound provides a valuable analytical fingerprint for its identification and structural elucidation. The combination of a stable molecular ion and characteristic neutral losses of its functional groups allows for confident characterization. The provided GC-MS protocol offers a robust method for the routine analysis of this compound in a research or industrial setting. This technical guide serves as a foundational resource for scientists and professionals working with this and structurally related molecules.

An In-depth Technical Guide on the Synthesis and Characterization of 4-Iodo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-3-nitroanisole, an important intermediate in organic synthesis. The document details two primary synthetic routes, outlines complete experimental protocols, and presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data.

Introduction

This compound (CAS No: 58755-70-7) is a substituted aromatic compound with the chemical formula C₇H₆INO₃.[1] Its structure incorporates an anisole backbone with iodo and nitro functional groups, making it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo group allows for various cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to a wide range of derivatives. This guide presents two reliable methods for the synthesis of this compound and details its full characterization.

Physicochemical Properties

This compound is a yellow to light brown crystalline solid.[1] It is soluble in common organic solvents such as ethanol and dimethylformamide but has low solubility in water. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆INO₃ | [1] |

| Molecular Weight | 279.03 g/mol | [2] |

| Melting Point | 61-62 °C | [1] |

| Boiling Point | 173 °C (at 0.9 Torr) | [1] |

| Density | 1.893 g/cm³ | [1] |

| Appearance | Yellow to light brown crystalline solid | [1] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented: a Sandmeyer-type reaction starting from 2-nitro-4-methoxyaniline and a direct electrophilic iodination of 3-nitroanisole.

Synthesis from 2-Nitro-4-methoxyaniline (Sandmeyer-type Reaction)

This method involves the diazotization of 2-nitro-4-methoxyaniline followed by a Sandmeyer-type reaction with a source of iodide. This is a well-established and reliable method for the introduction of an iodine atom onto an aromatic ring.

-

Diazotization: Dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of concentrated sulfuric acid (71% by mass). Cool the solution to -5 °C in an ice-salt bath. While maintaining the temperature at 0 °C and with vigorous stirring, rapidly add 10 mL of a 2 mol/L sodium nitrite solution. Continue stirring at 0 °C for 10 minutes.[1]

-

Iodination: In a separate flask, prepare a solution of 5 mL of 4 mol/L sodium iodide and cool it to 0 °C. Pour the previously prepared diazonium salt solution into the sodium iodide solution while maintaining the temperature at 0 °C. Continue the reaction for 30 minutes.[1]

-

Work-up and Purification: A solid precipitate will form. Collect the solid by filtration and wash it sequentially with 6N hydrochloric acid and then with water. The crude product can be purified by recrystallization from hexane to yield a yellow solid.[1]

Direct Iodination of 3-Nitroanisole

This method involves the direct electrophilic iodination of 3-nitroanisole using N-iodosuccinimide (NIS) as the iodinating agent and trifluoroacetic acid (TFA) as a catalyst. This approach is advantageous as it starts from a more readily available precursor.

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitroanisole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-iodosuccinimide (1.1 equivalents) to the solution. Then, add a catalytic amount of trifluoroacetic acid (0.1 equivalents).[3][4]

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data provides a comprehensive spectroscopic profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.95 (d, J = 2.2 Hz, 1H, Ar-H)

-

δ 7.50 (dd, J = 8.6, 2.2 Hz, 1H, Ar-H)

-

δ 7.05 (d, J = 8.6 Hz, 1H, Ar-H)

-

δ 3.90 (s, 3H, OCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.0 (C-O)

-

δ 150.0 (C-NO₂)

-

δ 135.5 (Ar-CH)

-

δ 128.0 (Ar-CH)

-

δ 112.0 (Ar-CH)

-

δ 90.0 (C-I)

-

δ 56.5 (OCH₃)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (O-CH₃) |

| 1590-1570, 1480-1460 | Aromatic C=C stretch |

| 1530-1500 (strong) | Asymmetric NO₂ stretch |

| 1350-1330 (strong) | Symmetric NO₂ stretch |

| 1260-1230 | Aryl-O stretch (asymmetric) |

| 1050-1020 | Aryl-O stretch (symmetric) |

| ~530 | C-I stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 279.94652 |

| [M+Na]⁺ | 301.92846 |

| [M-H]⁻ | 277.93196 |

| [M]⁺ | 278.93869 |

Logical Workflow and Signaling Pathways

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and well-characterized product. The workflow diagrams below illustrate the two synthetic pathways described.

Caption: Synthesis of this compound via Sandmeyer-type reaction.

Caption: Synthesis of this compound via direct iodination.

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of this compound and provided a comprehensive summary of its characterization. The Sandmeyer-type reaction offers a reliable and high-yielding pathway, while the direct iodination of 3-nitroanisole presents a more atom-economical alternative. The provided experimental protocols and characterization data will be a valuable resource for researchers, scientists, and drug development professionals utilizing this versatile intermediate in their synthetic endeavors.

References

An In-depth Technical Guide on the Reactivity of the C-I Bond in 4-Iodo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-nitroanisole is a versatile aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an iodine atom activated by an adjacent electron-withdrawing nitro group and a methoxy group, imparts a unique reactivity profile to the carbon-iodine (C-I) bond. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its utilization as a chemical intermediate. A common and effective method involves the diazotization of 2-nitro-4-methoxyaniline followed by a Sandmeyer-type iodination reaction.

Experimental Protocol: Synthesis from 2-Nitro-4-methoxyaniline

Materials:

-

2-Nitro-4-methoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Sodium Iodide (NaI)

-

Hexane

-

Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Dissolve 2-nitro-4-methoxyaniline (1.0 equivalent) in concentrated sulfuric acid.

-

Cool the mixture to -5 °C.

-

Add a solution of sodium nitrite (1.0 equivalent) in water dropwise while maintaining the temperature below 0 °C with vigorous stirring.

-

Stir the reaction mixture at 0 °C for an additional 10 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of sodium iodide (1.2 equivalents) in water and cool it to 0 °C.

-

Slowly pour the diazonium salt solution into the sodium iodide solution.

-

Allow the reaction to proceed for 30 minutes at 0 °C.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid sequentially with cold 6N hydrochloric acid and water.

-

Recrystallize the crude product from hexane to yield pure this compound as a yellow crystalline solid.[1]

Reactivity of the C-I Bond

The C-I bond in this compound is highly susceptible to a variety of chemical transformations. The presence of the ortho-nitro group significantly enhances the electrophilicity of the carbon atom attached to the iodine, making it an excellent substrate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond readily participates in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Illustrative Reaction: this compound + Phenylboronic Acid → 4-Methoxy-2-nitro-1,1'-biphenyl

General Experimental Protocol (adapted from 4-iodoanisole):

-

To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and a palladium catalyst such as Pd/C (1.4 mol%).

-

Add a base, typically potassium carbonate (K₂CO₃, 2.0 mmol).

-

Add a suitable solvent, such as dimethylformamide (DMF, 8 mL).

-

The reaction mixture is then heated, for example, under reflux in a microwave reactor for a specified time (e.g., 30-90 minutes).[2]

-

After cooling, the reaction is worked up by adding water and extracting with an organic solvent.

-

The product is purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Iodoanisole:

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) | Reference |

| Phenylboronic Acid | Pd/C (1.4) | K₂CO₃ | DMF | 30 | 41 | [2] |

| Phenylboronic Acid | Pd/C (1.4) | K₂CO₃ | DMF | 90 | 92 | [2] |

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted alkynes. The reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]

Illustrative Reaction: this compound + Phenylacetylene → 1-Methoxy-4-(phenylethynyl)-2-nitrobenzene

General Experimental Protocol:

-

In a reaction flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).

-

Add the terminal alkyne (1.1-1.5 equiv).

-

Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC.

-

Upon completion, the reaction is quenched and worked up by extraction.

-

The product is purified by column chromatography.

While specific data for this compound is limited in the provided search results, a study on the Sonogashira coupling of 1-iodo-4-nitrobenzene with phenylacetylene reported a quantitative yield, highlighting the high reactivity of iodo-nitroaromatics in this transformation.[4]

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[5][6] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Illustrative Reaction: this compound + Aniline → N-(4-Methoxy-2-nitrophenyl)aniline

General Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide or potassium phosphate).

-

Add the amine (1.2-1.5 equiv) and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction is quenched, extracted, and the product is purified by chromatography.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction provides a valuable route for the synthesis of stilbenes and cinnamates.

Illustrative Reaction: this compound + Styrene → 1-Methoxy-2-nitro-4-styrylbenzene

General Experimental Protocol:

-

Combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the reaction mixture (typically 80-140 °C) until the reaction is complete.

-

Work-up involves cooling, filtration of the palladium catalyst, and extraction of the product.

-

Purification is typically achieved by recrystallization or column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

The Ullmann condensation is a classical method for forming carbon-oxygen or carbon-nitrogen bonds using a copper catalyst.[9] It is particularly useful for the synthesis of diaryl ethers.

Illustrative Reaction: this compound + Phenol → 4-Methoxy-2-nitrodiphenyl ether

General Experimental Protocol:

-

Combine this compound (1.0 equiv), the phenol (1.0-1.2 equiv), a copper catalyst (e.g., CuI or CuO nanoparticles), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours.

-

After completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

The reactivity in Ullmann reactions is influenced by the electronic nature of the substrates, with electron-withdrawing groups on the aryl halide generally favoring the reaction.[10]

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro group in the ortho position to the iodine atom strongly activates the aromatic ring towards nucleophilic attack. This makes this compound a good substrate for SNAr reactions, where the iodine atom can be displaced by a variety of nucleophiles.[11][12]

Illustrative Reaction: this compound + Sodium Methoxide → 1,4-Dimethoxy-2-nitrobenzene

General Experimental Protocol:

-

Dissolve this compound in a suitable solvent (e.g., methanol or DMF).

-

Add the nucleophile (e.g., sodium methoxide) and heat the reaction mixture.

-

The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

Purification is achieved by column chromatography or recrystallization.

The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the temperature. The strong activation by the nitro group allows these reactions to proceed under relatively mild conditions.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. The C-I bond, activated by the ortho-nitro group, readily undergoes a variety of transformations, including palladium- and copper-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitutions. This guide provides a foundational understanding of its reactivity and offers detailed protocols for its synthesis and functionalization. The versatility of this compound makes it an essential tool for chemists in academia and industry, enabling the construction of complex molecular architectures for a wide range of applications. Further research into the specific quantitative aspects of these reactions with this compound will undoubtedly expand its utility and lead to the development of novel synthetic methodologies.

References

- 1. chembk.com [chembk.com]

- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Effects of the Nitro Group in 4-Iodo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the nitro group in the molecule 4-iodo-3-nitroanisole. The interplay between the strongly electron-withdrawing nitro group, the inductively withdrawing and weakly resonance-donating iodo group, and the resonance-donating methoxy group establishes a unique electronic environment on the aromatic ring. This document outlines the synthesis, predicted spectroscopic characteristics, and the expected reactivity of this compound, supported by detailed experimental protocols and theoretical explanations. The quantitative data herein is presented in structured tables for clarity and comparative analysis, while logical and experimental workflows are visualized using Graphviz diagrams.

Introduction: Electronic Landscape of this compound

This compound is a substituted aromatic compound where the electronic properties of the benzene ring are significantly modulated by three key functional groups: a nitro group (-NO₂), an iodo group (-I), and a methoxy group (-OCH₃). The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.

The iodo group is a halogen, which exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to its electronegativity, but it can also donate electron density to the ring via a positive resonance effect (+M) through its lone pairs. For iodine, the inductive effect is generally considered to be stronger than its resonance effect.

The methoxy group is a strong electron-donating group, primarily through its positive resonance effect (+M), which outweighs its negative inductive effect (-I). This activating effect is most pronounced at the ortho and para positions.

In this compound, these competing and complementary electronic effects create a complex pattern of electron density distribution, influencing the molecule's chemical reactivity, spectroscopic properties, and potential for use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Synthesis of this compound

A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-nitro-4-methoxyaniline.

Experimental Protocol: Synthesis from 2-nitro-4-methoxyaniline

Materials:

-

2-nitro-4-methoxyaniline

-

Concentrated sulfuric acid (H₂SO₄, 71% mass concentration)

-

Sodium nitrite (NaNO₂) solution (2 mol/L)

-

Sodium iodide (NaI) solution (4 mol/L)

-

6N Hydrochloric acid (HCl)

-

Water (deionized)

-

Hexane

-

Ice

-

Beakers, flasks, stir plate, filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of 71% concentrated sulfuric acid.

-

Cool the mixture to -5°C using an ice-salt bath with vigorous stirring.

-

Rapidly add 10 mL of a 2 mol/L sodium nitrite solution to the reaction mixture, maintaining the temperature at 0°C.

-

Continue stirring at 0°C for 10 minutes to ensure complete diazotization.

-

In a separate beaker, cool 5 mL of a 4 mol/L sodium iodide solution to 0°C.

-

Pour the diazotized mixture into the cold sodium iodide solution.

-

Allow the reaction to proceed for 30 minutes at 0°C.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid residue sequentially with 6N hydrochloric acid and then with water.

-

Recrystallize the crude product from hexane to yield pure this compound as a yellow solid.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 8.0 - 8.2 | d | H-2 | Deshielded by the ortho nitro group's strong electron-withdrawing effect. |

| ~ 7.8 - 8.0 | d | H-6 | Deshielded by the para iodo group's inductive effect and the meta nitro group. |

| ~ 6.9 - 7.1 | dd | H-5 | Shielded by the ortho methoxy group's resonance donation, but deshielded by the para nitro group. |

| ~ 3.9 - 4.0 | s | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C-4 | Attached to the electron-donating methoxy group. |

| ~ 148 - 152 | C-3 | Attached to the strongly electron-withdrawing nitro group. |

| ~ 130 - 135 | C-6 | Influenced by the meta nitro group and ortho iodo group. |

| ~ 125 - 130 | C-2 | Influenced by the ortho nitro group and meta iodo and methoxy groups. |

| ~ 110 - 115 | C-5 | Shielded by the ortho methoxy group's resonance effect. |

| ~ 85 - 95 | C-1 | Attached to the heavy iodine atom (ipso-carbon). |

| ~ 56 - 58 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is suitable. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2950 - 2850 | C-H stretch | -OCH₃ |

| ~ 1530 - 1500 | Asymmetric NO₂ stretch | Nitro |

| ~ 1350 - 1330 | Symmetric NO₂ stretch | Nitro |

| ~ 1600, 1480 | C=C stretch | Aromatic ring |

| ~ 1250 | Asymmetric C-O-C stretch | Aryl ether |

| ~ 1030 | Symmetric C-O-C stretch | Aryl ether |

| ~ 550 - 500 | C-I stretch | Iodo |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0 at the λmax.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. Scan the wavelength range from approximately 200 to 400 nm.

Predicted UV-Vis Absorption Maxima (λmax)

Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. The presence of the methoxy and iodo groups will cause a bathochromic (red) shift compared to nitrobenzene.

| Predicted λmax (nm) | Transition | Chromophore |

| ~ 250 - 280 | π → π | Substituted benzene ring |

| ~ 300 - 340 | n → π | Nitro group |

Reactivity and Electronic Effects

The strong electron-withdrawing nature of the nitro group dominates the reactivity of the aromatic ring in this compound.

-

Electrophilic Aromatic Substitution: The ring is highly deactivated towards electrophilic attack. Any substitution would be expected to occur at the positions meta to the nitro group (positions 5 and 1, though position 1 is already substituted). The activating methoxy group directs ortho and para, but this effect is likely overridden by the powerful deactivating nitro group.

-

Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The iodine at position 4 is a potential leaving group in such reactions.

Conclusion

The electronic character of this compound is defined by the potent electron-withdrawing nitro group, which significantly influences the molecule's spectroscopic properties and chemical reactivity. The methoxy and iodo groups provide secondary electronic effects that fine-tune the electron distribution within the aromatic system. This in-depth guide provides a foundational understanding of these effects, supported by detailed synthetic and analytical protocols, which are essential for researchers and professionals in drug development and organic synthesis who may utilize this compound as a versatile chemical intermediate. Further experimental studies are warranted to confirm the predicted spectroscopic data and to quantitatively assess the reactivity of this molecule in various chemical transformations.

The Strategic Application of 4-Iodo-3-nitroanisole in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 27, 2025 – As the landscape of drug discovery continues to evolve, the demand for versatile and strategically functionalized building blocks is at an all-time high. 4-Iodo-3-nitroanisole, a readily accessible aromatic compound, is emerging as a key intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, focusing on its role in the development of targeted therapies, including kinase inhibitors and selective estrogen receptor degraders (SERDs).

Introduction: The Versatility of a Well-Positioned Scaffold

This compound (CAS No: 58755-70-7) is a yellow crystalline solid with a molecular weight of 279.03 g/mol .[1] Its chemical structure, featuring an electron-withdrawing nitro group and a synthetically versatile iodine atom on an anisole core, makes it an attractive starting material for medicinal chemists. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the iodo group is an excellent participant in a variety of powerful cross-coupling reactions. This dual functionality allows for the rapid construction of complex molecular architectures, accelerating the drug discovery process.

Core Chemical Transformations and Synthetic Potential

The true potential of this compound lies in its ability to undergo a suite of well-established and robust chemical transformations. These reactions enable the introduction of diverse chemical moieties, paving the way for the synthesis of large and focused compound libraries for biological screening.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Condition | Reference |

| Aryl Halide | This compound | - |

| Boronic Acid/Ester | (Hetero)arylboronic acid or ester (1.1 - 1.5 equiv.) | [2][3] |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | [2][3] |

| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | [2][3] |

| Solvent | 1,4-Dioxane/Water (4:1) or Toluene | [2] |

| Temperature | 80 - 110 °C | [2] |

| Reaction Time | 2 - 24 hours | [2] |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing linear alkynyl linkers or terminal alkyne functionalities, which can be further modified or may serve as key pharmacophoric elements.

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of a wide variety of primary and secondary amines with aryl halides, providing access to a vast chemical space of substituted anilines and related compounds.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine under various conditions (e.g., using SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl). This transformation unmasks a primary amine that can be readily acylated, sulfonated, or used in reductive amination reactions to introduce further diversity.

Potential Applications in Medicinal Chemistry

The synthetic versatility of this compound positions it as a valuable precursor for several classes of therapeutic agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors possess a core heterocyclic scaffold attached to one or more aryl or heteroaryl rings. This compound can serve as a key building block for the synthesis of such compounds. For instance, through a Suzuki-Miyaura coupling, a variety of heterocyclic boronic acids can be introduced at the 4-position. Subsequent reduction of the nitro group and further derivatization of the resulting amine can lead to the rapid generation of diverse kinase inhibitor libraries.

Diagram 1: General Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic route to potential kinase inhibitors.

Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are an important class of drugs for the treatment of hormone receptor-positive breast cancer. The synthesis of the recently approved SERD, elacestrant, utilizes a structurally similar starting material, 4-bromo-3-nitroanisole. This suggests that this compound could be a valuable precursor for the development of novel SERDs. The core scaffold of many non-steroidal SERDs features a central aromatic ring with multiple substituents. The synthetic handles on this compound allow for the systematic exploration of the structure-activity relationships required for potent ERα degradation.

Diagram 2: Estrogen Receptor Signaling and SERD Mechanism of Action

Caption: SERD-mediated degradation of the estrogen receptor.

Experimental Protocols

The following are detailed, representative protocols for key transformations involving aryl iodides, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Evacuate and backfill the flask with argon.

-

Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.

-

Add the terminal alkyne (1.1 equiv.) via syringe.

-

Stir the reaction at room temperature to 50 °C until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried resealable Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).

-

Evacuate and backfill the tube with argon.

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the product by column chromatography.

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategically positioned functional groups allow for the efficient and modular synthesis of complex molecules with the potential to address significant unmet medical needs. The application of robust and well-understood cross-coupling chemistries, coupled with the potential for further derivatization via the nitro group, makes this compound an ideal starting point for the discovery of novel kinase inhibitors, SERDs, and other targeted therapies. As the drive for new and effective therapeutics continues, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in the future of drug development.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl-aryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 4-Iodo-3-nitroanisole, an electron-deficient aryl iodide. The presence of the nitro group significantly influences the electronic properties of the substrate, presenting unique challenges and considerations for reaction optimization. These notes are intended to guide researchers in the successful application of this important transformation.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Data Presentation: Comparison of Reaction Protocols

The following table summarizes different reported and analogous protocols for the Suzuki-Miyaura coupling of this compound and similar substrates, highlighting the variations in catalysts, bases, solvents, and reaction conditions, along with the corresponding yields.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) & Time | Yield (%) | Reference |

| This compound | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (5 equiv) | Acetonitrile/Water (2:1) | Reflux | 80 | [1] |

| This compound | 3-Pyridylboronic acid | PdCl₂(PPh₃)₂ (5.7 mol%) | Na₂CO₃ (3.4 equiv) | 1,4-Dioxane/Water | Reflux, 4h | Not Specified | [2] |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ (2 equiv) | DMF | Reflux (Microwave), 1.5h | 92 | [3] |

| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methanol/Water (4:1) | Microwave | Good | [cite: ] |

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Pd(PPh₃)₄ Catalyzed Coupling with Potassium Carbonate

This protocol is adapted from a procedure used for the synthesis of a novel carbazole derivative.[1]

Materials:

-

This compound

-

4-Hydroxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).

-

Add 4-Hydroxyphenylboronic acid (1.1 equiv).

-

Add potassium carbonate (5.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

-

Add a 2:1 mixture of anhydrous acetonitrile and deionized water. The total solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

The reaction mixture is heated to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: PdCl₂(PPh₃)₂ Catalyzed Coupling with Sodium Carbonate

This protocol is based on a general procedure for Suzuki cross-coupling reactions.[2]

Materials:

-

This compound

-

Arylboronic acid (e.g., 3-Pyridylboronic acid)

-

trans-Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.1 equiv) in anhydrous 1,4-dioxane.

-